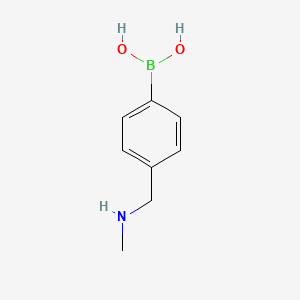

(4-((Methylamino)methyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-((Methylamino)methyl)phenyl)boronic acid, also known as MAMB, is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. MAMB is a versatile compound with unique properties that make it an attractive target for research and development.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates and Sensing Applications

Boronic acids, including derivatives like (4-((Methylamino)methyl)phenyl)boronic acid, serve as crucial synthetic intermediates and building blocks in various chemical processes. They are extensively used in sensing applications, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups into boronic acids may enhance their multifunctional capabilities, offering new opportunities for application across medicine, agriculture, and industrial chemistry. For instance, derivatives of boronic acids with aminophosphonic acid groups have shown potential in forming structures that can be easily converted to corresponding phosphonic acids, indicating their versatility and wide range of applications (Zhang et al., 2017).

Biomedical Applications

In the field of biomedical research, boronic acid derivatives have shown potential in various therapeutic areas. Boronic acid-modified nanoparticles, for instance, have been explored for their antiviral properties against viruses like Hepatitis C. These nanoparticles, functionalized with phenylboronic acid, have demonstrated potential as viral entry inhibitors, marking a significant step in antiviral therapy and opening avenues for further research in the use of boronic acid derivatives in biomedical applications (Khanal et al., 2013).

Diol Recognition and Sensing

Boronic acids are known for their ability to bind to diols, making them suitable for use in sensors and recognition systems. For example, certain boronic acid derivatives can bind to carbohydrates under physiologically relevant conditions, making them useful in designing receptors and sensors for cell-surface glycoconjugates. These applications demonstrate the potential of boronic acids in the selective recognition of biological molecules and the development of novel sensing technologies (Dowlut & Hall, 2006).

Polymer Science and Material Applications

In polymer science, boronic acids contribute significantly to the synthesis and functionalization of polymers. They have been used in the synthesis of functional polymers, for instance, in creating methacrylamido phenylboronic acids that are resistant to polymerization and can be incorporated into polymers in good yield and purity. This application underscores the role of boronic acids in material science, particularly in the development of new materials with specific functionalities (D'Hooge et al., 2008).

Zukünftige Richtungen

Boronic acids, including “(4-((Methylamino)methyl)phenyl)boronic acid”, have been gaining interest in medicinal chemistry due to their unique properties and potential applications . They have shown promise in various areas such as anticancer, antibacterial, and antiviral activity, as well as their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids will be extended in the future to obtain new promising drugs .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with diols, a common structural motif in biomolecules .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. The boronic acid moiety can form reversible covalent bonds with diols in biological targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Boronic acids and their derivatives are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The ability of boronic acids to form reversible covalent bonds with diols can potentially alter the function of various biomolecules, leading to changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-((Methylamino)methyl)phenyl)boronic acid. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic acids and their esters . Additionally, other environmental factors such as temperature and presence of other chemicals could potentially influence the compound’s action .

Eigenschaften

IUPAC Name |

[4-(methylaminomethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10-12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXGMZJQXVDRHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431813 |

Source

|

| Record name | 4-methylaminomethyl-phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

518336-26-0 |

Source

|

| Record name | 4-methylaminomethyl-phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)